Product packaging for Gacyclidine hydrochloride(Cat. No.:CAS No. 131774-33-9)

Gacyclidine hydrochloride

Cat. No.: B12776595
CAS No.: 131774-33-9
M. Wt: 299.9 g/mol
InChI Key: AJPKYPDCAXFLDK-KUARMEPBSA-N
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Description

Gacyclidine hydrochloride is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with investigational applications in neuroprotection and auditory research. As a phencyclidine derivative, it exhibits high-affinity binding to the NMDA receptor complex, acting as a dissociative agent to block receptor activity . This mechanism is central to its research value in models of neuronal excitotoxicity, where excessive glutamate release and NMDA receptor overactivation lead to calcium influx and cell death . Early-stage animal and clinical studies have explored its potential to mitigate damage in contexts such as traumatic brain and spinal cord injury, with findings indicating it may offer neuroprotective effects with a potentially lower neurotoxicity profile compared to other NMDA antagonists like MK-801 . A key emerging research area for gacyclidine is in tinnitus. Preclinical evidence suggests that NMDA receptors in the cochlea play a role in tinnitus generation, and local administration of NMDA antagonists can suppress tinnitus-related activity . A case series in patients with unilateral deafness and tinnitus reported that local perfusion of gacyclidine near the round window niche provided temporary tinnitus relief for a majority of subjects . This has prompted further investigation into intratympanic formulations (such as OTO-313) as a potential treatment for persistent tinnitus . Researchers value this compound for exploring pathways involving excitotoxic neuronal injury and auditory pathophysiology. The compound is supplied for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26ClNS B12776595 Gacyclidine hydrochloride CAS No. 131774-33-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

131774-33-9

Molecular Formula

C16H26ClNS

Molecular Weight

299.9 g/mol

IUPAC Name

1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochloride

InChI

InChI=1S/C16H25NS.ClH/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17;/h7,9,13-14H,2-6,8,10-12H2,1H3;1H/t14-,16+;/m0./s1

InChI Key

AJPKYPDCAXFLDK-KUARMEPBSA-N

Isomeric SMILES

C[C@H]1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3.Cl

Canonical SMILES

CC1CCCCC1(C2=CC=CS2)N3CCCCC3.Cl

Origin of Product

United States

Pharmacological Mechanisms of Gacyclidine Hydrochloride

Interaction with Non-NMDA Receptor Binding Sites

Identification and Anatomical Localization of Cerebellar Non-NMDA Binding Sites

Scientific investigations have identified distinct 'non-NMDA' binding sites for gacyclidine (B1674390) and its enantiomers, separate from its well-established interaction with NMDA receptors. nih.govnih.gov Evidence for these sites was gathered through autoradiographic studies and membrane binding experiments. nih.gov These non-NMDA sites are not believed to be directly associated with the primary receptors or uptake complexes within the central nervous system (CNS). nih.gov

The anatomical distribution of these binding sites is particularly concentrated in the cerebellum. nih.govnih.gov Autoradiographic studies have revealed a high density of these sites within the molecular layer of the cerebellum, with a presence also noted in the granular layer and certain telencephalic regions. nih.govnih.govnih.gov Further research utilizing mutant animal models with specific cellular deficits in the cerebellum has precisely localized these non-NMDA binding sites to the dendritic trees of Purkinje cells. nih.govnih.gov

Anatomical and Cellular Localization of Gacyclidine Non-NMDA Binding Sites

Brain RegionSpecific Layer/StructureCellular AssociationSource
CerebellumMolecular Layer (High Density)Dendritic Trees of Purkinje Cells nih.govnih.govnih.gov
CerebellumGranular LayerNot Specified nih.gov
TelencephalonUniform Specific BindingNot Specified nih.govnih.gov

Exploration of Ancillary Receptor Interactions

Investigation of Neuronal Nicotinic Acetylcholine (B1216132) Receptor Antagonism

In addition to its effects on glutamate (B1630785) receptor systems, gacyclidine demonstrates ancillary interactions with other neurotransmitter receptors. Specifically, it has been identified as an antagonist of neuronal nicotinic acetylcholine receptors (nAChR). uio.nomedchemexpress.com

Research indicates that gacyclidine targets the α7 subtype of nicotinic acetylcholine receptors. medchemexpress.com This antagonism represents another layer of its complex pharmacological activity, distinguishing it from other NMDA receptor blockers. The ability to block nAChRs adds to the compound's diverse receptor interaction profile. uio.no

Ancillary Receptor Interactions of Gacyclidine

ReceptorInteraction TypeSpecific Subtype (if known)Source
Neuronal Nicotinic Acetylcholine Receptor (nAChR)Antagonistα7 uio.nomedchemexpress.com

Preclinical Methodologies and Research Paradigms

In Vitro Experimental Models in Neuropharmacology

Primary Neuronal Cultures for Glutamate (B1630785) Toxicity Studies

Primary neuronal cultures are a fundamental in vitro model for investigating the cellular mechanisms of neuroprotection. nih.gov These systems, often derived from embryonic rat cortices, allow for the direct study of neuronal responses to excitotoxic insults, a key pathological process in various neurological disorders. nih.govfrontiersin.org Excitotoxicity is frequently induced by the application of excessive glutamate, which leads to the hyperactivation of N-methyl-D-aspartate (NMDA) receptors, subsequent calcium influx, and eventual neuronal death. nih.govnih.gov This model is crucial for screening and characterizing compounds that may mitigate or prevent such damage. medicinescience.org

In this context, gacyclidine (B1674390) has been evaluated for its neuroprotective properties. Studies using primary cortical cultures have demonstrated that gacyclidine and its enantiomers can prevent glutamate-induced neuronal death. nih.govnih.gov This protective effect underscores the compound's ability to antagonize the excitotoxic cascade at a cellular level.

Table 1: Neuroprotective Effect of Gacyclidine in Primary Cortical Cultures

Compound Concentration Range Outcome

Membrane Preparations for Receptor Binding Assays

Receptor binding assays using membrane preparations are a cornerstone of pharmacological research, enabling the quantification of a ligand's affinity for its target receptor. This technique involves isolating cell membranes rich in the receptor of interest from brain tissue or cultured cells. A radiolabeled ligand is then introduced to the membrane preparation, and its binding is measured. Competitive binding assays, where a non-labeled compound (like gacyclidine) is added to displace the radioligand, are used to determine the compound's binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Binding studies with tritiated gacyclidine have been instrumental in characterizing its interaction with the NMDA receptor. These assays have shown that gacyclidine binds to the phencyclidine (PCP) site within the NMDA receptor's ion channel. nih.govnih.gov The affinity is stereoselective, with the (-)enantiomer exhibiting a significantly higher affinity than the (+)enantiomer. nih.govnih.gov Further research has also identified that in the absence of NMDA receptor interaction, gacyclidine can bind to "non-NMDA" sites, notably in the cerebellum. nih.gov

Table 2: Binding Affinity of Gacyclidine Enantiomers for the NMDA Receptor

Enantiomer Affinity (Ki) Comparison
(-)GK11 2.5 nM Similar to Dizocilpine (B47880) (MK-801) nih.govnih.gov

Cell-Based Systems for Ligand-Receptor Interaction Kinetics

Understanding the temporal dynamics of a drug-receptor interaction provides deeper insights than affinity measurements alone. Cell-based systems are employed to study ligand-receptor interaction kinetics, specifically the association rate (k_on) and dissociation rate (k_off) of a compound. universiteitleiden.nlwikipedia.org The reciprocal of the dissociation rate (1/k_off) defines the drug-target residence time, a parameter that is increasingly recognized as a key determinant of in vivo efficacy. youtube.com These kinetic parameters are measured in real-time using advanced techniques like fluorescence resonance energy transfer (FRET) or kinetic radioligand binding assays in living cells. youtube.com

While these cell-based kinetic studies are a critical paradigm for modern drug discovery, specific data detailing the association and dissociation rates for gacyclidine at the NMDA receptor are not extensively reported in the reviewed literature. The characterization of its binding has primarily focused on equilibrium affinity measurements.

Electrophysiological Approaches for Cochlear NMDA Receptor Activity Assessment

Excessive activation of cochlear NMDA receptors, located at the synapse between inner hair cells and auditory nerve fibers, is implicated in the pathophysiology of certain types of tinnitus. nih.govnih.gov Preclinical models, often using salicylates to induce tinnitus-like behavior in animals, serve as a platform to assess the activity of these receptors. nih.gov While direct electrophysiological recordings from the auditory nerve can measure neuronal hyperactivity, behavioral outcomes are often used as a surrogate for this underlying neural activity.

In such models, gacyclidine has been used as a pharmacological tool to probe the role of cochlear NMDA receptors. Local application of gacyclidine to the cochlea was found to significantly reduce salicylate-induced tinnitus-like behavior in animals. nih.gov This finding provides strong evidence that gacyclidine modulates the activity of cochlear NMDA receptors, thereby reducing the aberrant neural signals perceived as tinnitus. nih.gov

In Vivo Animal Models in Central Nervous System Research

Models of Traumatic Brain Injury

Animal models of traumatic brain injury (TBI) are essential for studying the complex cascade of secondary injuries that follow an initial mechanical insult and for evaluating potential neuroprotective therapies. mdpi.com Commonly used models include fluid percussion injury (FPI) and controlled cortical impact (CCI). nih.govfrontiersin.org The FPI model induces injury via a fluid pulse onto the dura mater, while the CCI model uses a pneumatic piston to directly impact the cortex. mdpi.comnih.gov These models replicate key features of clinical TBI, such as neuronal loss, inflammation, and subsequent behavioral deficits. frontiersin.org

Gacyclidine has demonstrated significant neuroprotective effects in various TBI models. nih.govnih.gov Administration of the compound following injury has been shown to improve behavioral outcomes and enhance neuronal survival. nih.govnih.govnih.gov Specifically, research indicates that gacyclidine can reduce the size of the resulting lesion and improve functional recovery. nih.govnih.gov Optimal neuroprotection is observed when the compound is administered shortly after the initial trauma. nih.govnih.gov Studies in rats with cortical contusions found that gacyclidine treatment attenuated secondary cell death in key brain regions like the nucleus basalis magnocellularis and the medial dorsal nucleus of the thalamus. nih.gov

Models of Spinal Cord Injury

The neuroprotective efficacy of gacyclidine has been significantly evaluated in models of spinal cord injury (SCI). A standardized rat model of spinal cord contusion is a key paradigm used to mimic human SCI. nih.gov In this model, a controlled contusion injury is induced, leading to paraplegia from which the animals spontaneously and progressively recover. This slow recovery of hindlimb locomotor function allows for the precise quantification of neuroprotection at both the behavioral and cellular levels. nih.gov

In a notable study, gacyclidine was compared to other noncompetitive NMDA receptor antagonists, Dizocilpine (MK-801) and Cerestat (CNS-1102). nih.gov Following the induction of spinal contusion in rats, intravenous administration of gacyclidine was found to be highly effective in promoting functional recovery. Specifically, it reduced the time required to achieve full locomotor recovery by half. nih.gov Histological analysis revealed that gacyclidine treatment led to a reduction in the size of the cystic cavity and decreased astrogliosis, indicative of its neuroprotective effects. nih.gov While the racemate and enantiomers of gacyclidine demonstrated similar initial neuroprotective effects, the racemate was more efficacious in promoting full functional recovery. nih.gov Interestingly, a single dose was found to be more effective than prolonged treatment, suggesting that a sustained blockade of excitatory amino acid neurotransmission might be detrimental. nih.gov In comparison, Dizocilpine and Cerestat showed only partial and delayed neuroprotective effects. nih.gov

Models of Neurodegenerative Diseases (e.g., Amyotrophic Lateral Sclerosis)

The therapeutic potential of gacyclidine has also been investigated in the context of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). The hSOD1G93A mouse model, a well-established animal model of ALS, has been utilized to study the effects of the compound. frontiersin.orgnih.gov This transgenic model overexpresses a mutant human SOD1 gene, leading to a phenotype that mirrors human ALS, including progressive motor neuron loss and muscle weakness. psychogenics.com

In preclinical studies, chronic administration of gacyclidine was investigated in these mice, with treatment initiated at an early symptomatic stage (60 days of age). frontiersin.orgnih.gov The research demonstrated that a low dose of gacyclidine improved the survival of the mice by 4.3% and helped in partially preserving body weight. frontiersin.orgnih.govnih.gov This increase in lifespan was associated with a delay in the impairment of locomotor function. frontiersin.orgnih.gov Conversely, a higher dose was found to worsen motor functions, highlighting a narrow therapeutic window. frontiersin.orgnih.gov These findings suggest that chronic, low-dose administration of gacyclidine could be beneficial, pinpointing the involvement of the NMDA receptor in the pathogenesis of ALS. frontiersin.org

Models of Sensory Neuropathologies (e.g., Salicylate-Induced and Noise-Induced Tinnitus)

Gacyclidine has been evaluated for its efficacy in animal models of tinnitus, a condition characterized by the perception of sound in the absence of an external source. The primary models used are salicylate-induced and noise-induced tinnitus. nih.govfrontiersin.org Salicylate (B1505791), the active component in aspirin, is known to induce temporary tinnitus and hearing loss at high doses in both humans and animals, making it a reliable method for inducing tinnitus in a research setting. frontiersin.orgnih.gov

In these models, tinnitus-like behavior in animals is often assessed using behavioral paradigms such as active avoidance tasks. nih.gov For instance, rats can be trained to perform a specific motor task, like jumping on a pole, upon hearing a sound. The administration of salicylate leads to an increase in false positive responses, where the animal performs the task during silent periods, which is interpreted as evidence of tinnitus. nih.gov

Research has shown that the activation of cochlear NMDA receptors is a key mechanism in the generation of salicylate-induced tinnitus. nih.gov As an NMDA receptor antagonist, gacyclidine has demonstrated efficacy in these animal models, reducing tinnitus-like behavior. nih.gov These preclinical findings have supported the rationale for its clinical development for the treatment of tinnitus. nih.gov

Models of Organophosphate Agent Exposure and Antidotal Efficacy

The efficacy of gacyclidine as an adjunctive treatment for organophosphate (OP) poisoning has been studied in primate models, which closely mimic human responses to these neurotoxic agents. nih.gov Organophosphorus nerve agents, such as soman, are potent irreversible inhibitors of acetylcholinesterase, leading to a cholinergic crisis. nih.govmdpi.com Conventional treatment typically involves a combination of a cholinesterase reactivator (an oxime), a muscarinic cholinergic receptor antagonist (atropine), and an anticonvulsant (diazepam). nih.gov

However, glutamate excitotoxicity, mediated through the overactivation of NMDA receptors, also plays a significant role in the seizures and subsequent neuropathology induced by organophosphates. nih.gov Preclinical studies in primates have demonstrated that while conventional therapy can ensure survival, the addition of gacyclidine provides more comprehensive management of nerve agent poisoning. nih.gov Specifically, gacyclidine contributes to the rapid normalization of EEG activity, promotes clinical recovery, and offers neuroprotection. nih.gov It has been shown to be particularly effective in scenarios mimicking unexpected exposure where no pretreatment is administered, provided that medical intervention is rapid. nih.gov

Comparative Analysis of Gacyclidine Hydrochloride Efficacy Across Diverse Animal Models

The efficacy of this compound varies across the different animal models, reflecting its mechanism of action as an NMDA receptor antagonist and the specific pathophysiology of each condition.

In the rat spinal cord contusion model , gacyclidine demonstrated significant neuroprotective effects and promoted substantial functional recovery, outperforming other NMDA antagonists like Dizocilpine and Cerestat. nih.gov This suggests a potent role in mitigating the acute excitotoxic phase of traumatic spinal cord injury.

In the hSOD1G93A mouse model of ALS , the effect was more nuanced. A low, chronic dose of gacyclidine resulted in a modest but statistically significant increase in survival and a delay in motor function decline. frontiersin.orgnih.gov However, a higher dose was detrimental, indicating a narrow therapeutic index in this chronic neurodegenerative context. frontiersin.org

For sensory neuropathologies , specifically in models of salicylate- and noise-induced tinnitus, gacyclidine has shown efficacy in reducing tinnitus-like behaviors. nih.gov This points to the critical role of NMDA receptor activation in the cochlea for the generation of this phantom auditory perception.

In primate models of organophosphate poisoning , gacyclidine served as a crucial adjunct to conventional therapy. nih.gov It was not a standalone treatment but was vital for managing the central nervous system effects, such as seizures and neuropathology, that are not fully addressed by standard antidotes. nih.gov

Comparative Efficacy of Gacyclidine Across Preclinical Models
ModelAnimal SpeciesKey FindingsReference
Spinal Cord Injury (Contusion)RatReduced time to full locomotor recovery by half; decreased cystic cavity and astrogliosis. More effective than Dizocilpine and Cerestat. nih.gov
Amyotrophic Lateral Sclerosis (ALS)Mouse (hSOD1G93A)Low dose increased survival by 4.3% and delayed motor impairment. High dose worsened motor function. frontiersin.orgnih.gov
Tinnitus (Salicylate- and Noise-Induced)RatReduced tinnitus-like behavior, supporting the role of NMDA receptor antagonism in treatment. nih.gov
Organophosphate Poisoning (Soman)PrimateAs an adjunct to conventional therapy, it normalized EEG activity, improved clinical recovery, and provided neuroprotection. nih.gov

Advanced Neurophysiological and Behavioral Assessment Techniques in Preclinical Studies

The evaluation of gacyclidine's efficacy in preclinical models relies on a suite of sophisticated assessment techniques to quantify neurological and functional outcomes.

Quantification of Functional Recovery Metrics in Traumatic Injury Models

In traumatic injury models, such as spinal cord injury, the primary goal is to assess the degree of functional recovery. Behavioral tests are central to this quantification. Locomotor rating scales are commonly used to systematically evaluate hindlimb function and coordination during open-field locomotion. nih.gov These scales provide a numerical score based on observations of joint movement, weight support, paw placement, and coordination, allowing for a standardized assessment of recovery over time.

In the context of gacyclidine's evaluation in the rat spinal cord contusion model, the time taken for the animals to regain full locomotor function was a critical metric. nih.gov The finding that gacyclidine halved this recovery time provided strong evidence of its therapeutic benefit. nih.gov In addition to behavioral assessments, histological analysis is employed to quantify the cellular and structural changes at the injury site. This includes measuring the volume of the cystic cavity, which is a hallmark of severe spinal cord injury, and assessing the extent of astrogliosis (scarring by astrocytes). nih.gov A reduction in both of these measures, as was observed with gacyclidine treatment, provides a quantitative measure of its neuroprotective effects at the tissue level. nih.gov

In studies involving the hSOD1G93A mouse model of ALS, functional recovery is not the primary endpoint, as the disease is progressive. Instead, the focus is on delaying the decline of motor function. frontiersin.orgnih.gov This is often quantified through tests of motor activity and coordination. nih.gov Survival duration and the preservation of body weight are also key metrics used to assess the efficacy of a therapeutic intervention in this model. frontiersin.orgnih.gov

Functional Recovery Metrics in Preclinical Models
ModelAssessment TechniqueMetricRelevance
Spinal Cord Injury (Rat)Behavioral Assessment (Locomotor Rating Scale)Time to full locomotor recoveryQuantifies the speed and extent of functional motor recovery.
Spinal Cord Injury (Rat)Histological AnalysisCystic cavity volume, degree of astrogliosisMeasures the extent of tissue damage and scarring, indicating neuroprotection.
Amyotrophic Lateral Sclerosis (Mouse)Behavioral Assessment (Locomotor Activity)Delay in locomotor function impairmentAssesses the ability of the treatment to slow disease progression.
Amyotrophic Lateral Sclerosis (Mouse)Survival AnalysisMedian survival timeA primary endpoint for efficacy in a fatal neurodegenerative disease model.
Amyotrophic Lateral Sclerosis (Mouse)Physiological MonitoringBody weight preservationAn indicator of overall health and disease progression.

Quantitative Behavioral Phenotyping in Neurological Disease Models

Gacyclidine has been evaluated in preclinical models of neurological damage, particularly in the context of spinal cord injury (SCI). Research in this area utilizes quantitative behavioral phenotyping to assess the neuroprotective efficacy of the compound by measuring the recovery of motor function.

A prominent research paradigm involves inducing a standardized contusion injury to the spinal cord in rats, a model designed to mimic human SCI. This model is characterized by a spontaneous and progressive recovery from induced paraplegia, which allows for the quantification of neuroprotective effects on locomotor function. In these studies, gacyclidine, a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, was administered intravenously shortly after the injury. nih.gov

The primary behavioral outcome measured is the recovery of hindlimb locomotor function. This is often assessed using a locomotor rating scale that grades the animal's ability to move its hindlimbs, bear weight, and coordinate movement. The time taken to achieve full locomotor recovery is a key metric for quantifying the therapeutic efficacy of the intervention. nih.gov

Studies have compared the neuroprotective effects of gacyclidine with other noncompetitive NMDA receptor antagonists, such as Dizocilpine (MK-801) and Cerestat (CNS-1102). nih.gov The findings from these comparative studies indicate that gacyclidine can significantly promote functional recovery. For instance, a specific dose of gacyclidine was found to reduce the time needed to reach full locomotor recovery by half. nih.gov In contrast, treatments with Dizocilpine and Cerestat resulted in only partial and delayed neuroprotective effects. nih.gov These behavioral assessments are often correlated with histological analysis, such as the reduction of the cystic cavity and astrogliosis at the injury site, to provide a comprehensive evaluation of neuroprotection. nih.gov

Table 1: Comparative Efficacy of NMDA Receptor Antagonists on Locomotor Recovery in a Rat SCI Model

CompoundObserved Neuroprotective Effect on Locomotor FunctionKey Finding
Gacyclidine (GK-11)Significant acceleration of full locomotor recovery.Reduced the time to full recovery by approximately 50%. nih.gov
Dizocilpine (MK-801)Partial and delayed promotion of functional recovery.Less effective in promoting full and timely recovery compared to Gacyclidine. nih.gov
Cerestat (CNS-1102)Partial and delayed promotion of functional recovery.Showed a less pronounced neuroprotective effect on behavior than Gacyclidine. nih.gov

Auditory Evoked Potential Measurements in Tinnitus Models

In preclinical research, gacyclidine has been investigated for its potential therapeutic effects on tinnitus, a condition characterized by the perception of sound without an external source. nih.gov The underlying hypothesis for its use stems from the role of excessive activation of the N-methyl-D-aspartate (NMDA) receptor in the cochlea, which may be a key mechanism in the generation of subjective tinnitus following events like acoustic trauma. nih.gov As an NMDA receptor antagonist, gacyclidine has shown efficacy in animal models of tinnitus by reducing tinnitus-like behavior. nih.govnih.gov

A critical methodology in these preclinical models is the use of auditory evoked potential measurements to objectively assess the physiological correlates of tinnitus and the effects of therapeutic agents. One of the primary techniques employed is the Auditory Brainstem Response (ABR). ABR measures the electrical activity from the auditory nerve to the brainstem in response to sound stimuli. In animal models of tinnitus induced by acoustic trauma, ABR thresholds are measured to quantify the extent of hearing loss and to assess the functional integrity of the auditory pathway. frontiersin.orgresearchgate.net An elevated ABR threshold is indicative of hearing damage, which is often associated with the development of tinnitus. frontiersin.orgresearchgate.net

While direct studies detailing ABR measurements specifically with gacyclidine are not extensively available in the provided results, the methodology is standard for evaluating other NMDA receptor antagonists like memantine (B1676192) in similar tinnitus models. frontiersin.orgen-journal.org In these paradigms, animals are exposed to intense noise to induce tinnitus. Subsequently, ABR thresholds are recorded at various frequencies to determine the impact of the acoustic trauma. frontiersin.orgresearchgate.net The effect of the NMDA antagonist is then evaluated by observing changes in behavioral measures of tinnitus, with ABR serving as a physiological baseline of cochlear function. en-journal.org

Another relevant electrophysiological technique is the measurement of gap-induced reductions in evoked potentials in the auditory cortex. This method provides a potential objective marker for the presence of tinnitus in animals. researchgate.net The paradigm is based on the gap-prepulse inhibition of the acoustic startle (GPIAS) behavioral test, where the animal's startle response to a loud noise is inhibited by a brief silent gap in a background sound. Tinnitus is thought to "fill in" this gap, reducing the inhibition of the startle reflex. By measuring the neural analogue of this in the auditory cortex, researchers can assess tinnitus-like perception and the effects of compounds like gacyclidine on this perception. researchgate.net

Table 2: Auditory Evoked Potential Methodologies in Preclinical Tinnitus Research for NMDA Antagonists

MethodologyDescriptionRelevance to Tinnitus Models
Auditory Brainstem Response (ABR)Measures electrical potentials from the brainstem in response to auditory stimuli to determine hearing thresholds. frontiersin.orgUsed to quantify the degree of hearing loss following acoustic trauma and to assess the functional state of the peripheral auditory pathway. frontiersin.orgresearchgate.net
Gap-Induced Reductions in Evoked PotentialsMeasures changes in neural responses in the auditory cortex to a startling stimulus preceded by a silent gap in background noise. researchgate.netProvides an objective, physiological correlate of tinnitus perception by assessing the brain's ability to detect a silent interval, which may be impaired in the presence of tinnitus. researchgate.net

Structure Activity Relationships and Chemical Synthesis of Gacyclidine Hydrochloride

Structural Basis for NMDA Receptor Antagonism

Gacyclidine (B1674390) is a non-competitive antagonist of the NMDA receptor, a mechanism it shares with other arylcyclohexylamine derivatives. nih.govresearchgate.net The fundamental structure required for this activity consists of three key moieties: an aromatic ring, a cyclohexane (B81311) ring, and a protonatable amine group. This arrangement allows the molecule to enter and bind within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions. This mechanism of action is use-dependent, meaning the ion channel must first be opened by the binding of agonists like glutamate (B1630785) and glycine (B1666218) before gacyclidine can access its binding site. The interaction of gacyclidine with this site prevents the calcium influx that would normally occur, thereby antagonizing the receptor's activity.

Stereochemical Influences on Receptor Binding and Biological Activity

The biological activity of gacyclidine is significantly influenced by its stereochemistry. The compound exists as a pair of enantiomers, which exhibit markedly different affinities for the NMDA receptor. nih.gov Research has demonstrated that the (-)-enantiomer, also known as (-)GK11, possesses a substantially higher affinity for the receptor compared to its counterpart. nih.govnih.gov

The binding affinity of the (-)-enantiomer is approximately 2.5 nM, which is comparable to that of another potent NMDA receptor antagonist, dizocilpine (B47880) (MK-801). nih.govnih.gov In contrast, the (+)-enantiomer, (+)GK11, displays a tenfold lower affinity for the receptor. nih.govnih.gov This pronounced stereoselectivity indicates that the three-dimensional orientation of the molecule is critical for optimal interaction with its binding site within the NMDA receptor channel. In addition to its primary action at the NMDA receptor, studies have shown that gacyclidine enantiomers also interact with "non-NMDA" binding sites, which are predominantly located on the dendritic trees of Purkinje cells in the cerebellum. nih.gov

Below is an interactive data table summarizing the binding affinities of Gacyclidine enantiomers.

EnantiomerBinding Affinity (Ki)Potency Comparison
(-)-Gacyclidine [(-)GK11]2.5 nM~10x higher than (+)-enantiomer; similar to Dizocilpine (MK-801)
(+)-Gacyclidine [(+)GK11]~25 nM~10x lower than (-)-enantiomer

Synthetic Routes and Methodologies for Gacyclidine Hydrochloride and Analogues

The synthesis of gacyclidine and other arylcyclohexylamines typically involves multi-step chemical processes. While specific proprietary synthesis routes may vary, the general approach often relies on established organic chemistry reactions. A common strategy for creating the core arylcyclohexylamine scaffold involves the reaction of a substituted cyclohexanone (B45756) with an organometallic reagent, such as a Grignard reagent (e.g., 2-thienylmagnesium bromide), to form a tertiary alcohol. This intermediate is then typically subjected to a Ritter reaction or similar processes to introduce the amine functionality.

Modern pharmaceutical synthesis increasingly employs multicomponent reactions (MCRs) to improve efficiency and generate molecular diversity. nih.gov Reactions such as the Ugi and Passerini reactions are powerful tools for constructing complex molecules like gacyclidine analogues from simple starting materials in a single step. beilstein-journals.org For instance, an Ugi reaction could theoretically combine a cyclohexanone derivative, an amine (like piperidine), an isocyanide, and a carboxylic acid to rapidly assemble a complex scaffold. beilstein-journals.org These methods are advantageous as they are often more environmentally friendly and can quickly generate libraries of related compounds for SAR studies. nih.govbeilstein-journals.org

Computational and Experimental Approaches in Structure-Activity Relationship Elucidation

The elucidation of gacyclidine's structure-activity relationships is achieved through a combination of computational and experimental techniques. nih.govnih.gov These approaches provide a comprehensive understanding of how specific molecular features influence biological activity.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods used to correlate chemical structure with biological activity. nih.gov By analyzing a series of related compounds, these models can predict the potency of novel analogues and identify key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are crucial for NMDA receptor antagonism.

Molecular Modeling and Docking: These in silico techniques use computer simulations to model the interaction between gacyclidine and the NMDA receptor at a molecular level. nih.govlongdom.org Docking studies can predict the preferred binding pose of the molecule within the ion channel, helping to explain the observed stereoselectivity and guiding the design of new, more potent derivatives.

Experimental Approaches:

Radioligand Binding Assays: This is a fundamental experimental technique used to quantify the affinity of a compound for a specific receptor. These assays utilize a radiolabeled version of a known ligand to compete with the test compound (e.g., gacyclidine enantiomers) for binding to receptor-rich tissue homogenates. nih.gov The results are used to calculate the inhibition constant (Ki), which is a direct measure of binding affinity, such as the values reported for the (-) and (+) enantiomers of gacyclidine. nih.govnih.gov

Electrophysiology: Techniques like patch-clamp electrophysiology are used to measure the functional effect of gacyclidine on NMDA receptor activity by directly recording the ion flow through the channel in living cells or tissue slices.

Comparative Structure-Activity Profiling with Other Arylcyclohexylamine Derivatives

The SAR of gacyclidine can be better understood by comparing it to other arylcyclohexylamine derivatives, such as its parent compound phencyclidine (PCP) and tenocyclidine (B1683004) (TCP). The potency and efficacy of these compounds are highly sensitive to modifications at the aromatic ring, the cyclohexane ring, and the amine moiety. nih.gov

Aromatic Ring: The nature of the aromatic ring is a key determinant of activity. For example, replacing the phenyl ring of PCP with a thienyl ring (as in TCP and gacyclidine) generally increases potency. nih.gov

Amine Group: The amine is crucial for the blocking action within the ion channel. While the piperidine (B6355638) ring found in PCP and gacyclidine is common, replacing it with other cyclic amines like pyrrolidine (B122466) or morpholine (B109124) often leads to a decrease in potency. nih.gov N-alkyl substitutions can also reduce potency. nih.gov

Cyclohexyl Ring: Substitutions on the cyclohexyl ring can have varied effects. Hydroxylation of this ring has been shown to decrease both the potency and efficacy of the compound. nih.gov

Gacyclidine's specific combination of a 2-thienyl group and a piperidine ring on the cyclohexyl scaffold results in its characteristic high-affinity binding, particularly for the (-)-enantiomer, placing it among the more potent non-competitive NMDA receptor antagonists. nih.govnih.gov

The following table provides a comparative overview of structural modifications in arylcyclohexylamines and their general effect on activity.

Structural ModificationExample Compound(s)General Effect on Potency/Efficacy
Aromatic Ring: Phenyl to ThienylTenocyclidine (TCP)Increase in potency
Amine Group: Piperidine to Pyrrolidine/MorpholinePCP AnaloguesDecrease in potency
Cyclohexyl Ring: Addition of Hydroxyl GroupHydroxylated PCP AnaloguesDecrease in potency and efficacy

Receptor Binding Kinetics and Pharmacological Characterization

Quantitative Analysis of NMDA Receptor Binding Parameters

Gacyclidine (B1674390), a phencyclidine derivative, demonstrates a strong interaction with NMDA receptors, functioning as a non-competitive antagonist. The binding affinity of gacyclidine and its stereoisomers for the NMDA receptor has been quantified through various studies. The (-)-enantiomer of gacyclidine, also known as (-)-GK11, shows a particularly high affinity, comparable to that of other well-known non-competitive NMDA receptor antagonists like dizocilpine (B47880) (MK-801). In contrast, the (+)-enantiomer, (+)-GK11, exhibits a significantly lower affinity for the receptor, approximately 10 times less than its counterpart.

The binding affinity is a critical parameter in understanding the potential therapeutic efficacy and pharmacological activity of a compound. The data presented in the following table summarizes the binding affinities of gacyclidine's enantiomers for the NMDA receptor, providing a quantitative insight into their interaction.

CompoundBinding Affinity (Ki in nM)Reference CompoundReference Compound Affinity
(-)-Gacyclidine ((-)-GK11)2.5Dizocilpine (MK-801)Similar
(+)-Gacyclidine ((+)-GK11)~25(-)-Gacyclidine10-fold lower

Radioligand Binding Assays Using Tritiated Gacyclidine

Radioligand binding assays are a fundamental technique for studying drug-receptor interactions, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). In the case of gacyclidine, its tritiated form, [3H]gacyclidine, has been instrumental in characterizing its binding sites in the central nervous system. These assays have demonstrated a distribution of [3H]gacyclidine binding that aligns with the known distribution of NMDA receptors in the brain.

Saturation binding experiments with [3H]gacyclidine enable the quantification of the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). While specific Bmax values for [3H]gacyclidine are not consistently reported across all studies, the following table provides a representative example of typical Bmax values obtained in radioligand binding assays for receptors in brain tissue to illustrate the nature of the data obtained from such experiments.

ParameterTypical Value RangeUnit
Bmax (Receptor Density)10 - 1000fmol/mg protein
Kd (Equilibrium Dissociation Constant)0.1 - 100nM

Distinction and Characterization of Multiple Binding Sites within the Central Nervous System

Research has revealed that gacyclidine's interactions within the central nervous system are not limited to a single receptor type. Evidence points to the existence of at least two distinct classes of binding sites: high-affinity sites associated with the NMDA receptor and low-affinity sites that are not.

High-Affinity NMDA Receptor Binding Sites

The primary pharmacological target of gacyclidine is the high-affinity binding site located within the ion channel of the NMDA receptor. This is consistent with its action as a non-competitive antagonist. The binding of gacyclidine to this site blocks the flow of ions through the channel, thereby inhibiting NMDA receptor function. The stereoselectivity of this binding, with the (-)-enantiomer displaying significantly higher affinity, underscores the specific nature of this interaction. The pharmacological profile of these high-affinity sites is closely correlated with that of NMDA receptors.

Low-Affinity Non-NMDA Receptor Binding Sites

In addition to its high-affinity interaction with NMDA receptors, gacyclidine also binds to a separate population of low-affinity sites. These non-NMDA binding sites are particularly concentrated in the molecular layer of the cerebellum and have been localized to the dendritic trees of Purkinje cells.

Theoretical Frameworks for Ligand-Receptor Kinetic Analysis

The interaction of a ligand like gacyclidine with its receptor is a dynamic process characterized by rates of association and dissociation. Understanding these kinetics is crucial for a complete pharmacological characterization. For non-competitive antagonists that act as channel blockers, specific kinetic models are employed to describe their mechanism of action.

These models often need to account for the state of the ion channel (open, closed, or inactivated) and how the blocker accesses its binding site within the pore. The kinetics of such interactions can be complex and may not follow simple bimolecular reaction models. For NMDA receptors, kinetic models must also consider the requirement for the binding of two molecules of the agonist (glutamate) and two molecules of the co-agonist (glycine or D-serine) for channel activation. The analysis of the onset and recovery from receptor blockade can provide valuable information about the microscopic association and dissociation rate constants of the antagonist.

Methodological Considerations for Accurate Binding Affinity Determination

The accurate determination of binding affinity (Kd or Ki) is paramount for the reliable pharmacological characterization of a compound. Several methodological factors must be carefully controlled to ensure the validity of the data obtained from binding assays.

A critical consideration is ensuring that the binding reaction has reached equilibrium. The time required to reach equilibrium is dependent on the association and dissociation rate constants of the ligand, as well as the concentration of the ligand and receptor. Failure to allow sufficient incubation time can lead to an underestimation of the true binding affinity.

Another important factor is the avoidance of the "titration regime," where the concentration of the receptor is in significant excess of the dissociation constant. In this situation, the measured affinity may not accurately reflect the true equilibrium dissociation constant. Therefore, it is essential to use appropriate concentrations of the radioligand and receptor to ensure that the assay is conducted in the "binding regime." For ion channel blockers, the experimental conditions, such as membrane potential, can also influence the measured binding affinity, as the accessibility of the binding site within the channel may be state-dependent.

Preclinical Neuropharmacological Findings and Their Academic Implications

Neuroprotective Efficacy in Models of Acute Central Nervous System Trauma

Preclinical data indicates that the systemic administration of NMDA receptor antagonists, including gacyclidine (B1674390), can attenuate long-term neurological deficits in experimental models of CNS injury. free.fr Studies have demonstrated that gacyclidine is a promising agent for limiting the initial neuronal damage that occurs after CNS trauma, which is crucial for facilitating better functional recovery. nih.gov In models of spinal cord injury, a significant aspect of its neuroprotective effect is the reduction of the cystic cavity and astrogliosis observed in treated subjects. nih.gov These findings suggest a therapeutic potential in mitigating the secondary damage cascades that follow an initial traumatic insult to the central nervous system. free.frnih.gov

Mitigation of Neuronal Excitotoxicity in In Vitro Systems

The neuroprotective effects of gacyclidine observed in vivo are supported by findings from in vitro models. In primary cortical cultures, gacyclidine and its enantiomers have been shown to prevent neuronal death induced by glutamate (B1630785). nih.gov This action is directly linked to its role as an NMDA receptor antagonist, which can protect neurons from acute glutamate toxicity. free.fr The over-activation of NMDA receptors by the neurotransmitter glutamate leads to an excessive influx of calcium ions into neurons, initiating a cascade of neurotoxic events. frontiersin.org Gacyclidine's ability to block these receptors interrupts this excitotoxic process, thereby preserving neuronal viability in laboratory settings. nih.gov

Dose- and Time-Dependent Efficacy in Preclinical Models of Injury

The neuroprotective effects of gacyclidine are both dose- and time-dependent. nih.gov Preclinical research in models of spinal cord injury identified that the timing of administration is critical, with optimal protection achieved when the compound is administered between 0 and 30 minutes after the injury. nih.gov

A dose-range study in a rat model of spinal cord contusion suggested that a 1 mg/kg dose of gacyclidine was the most effective for promoting functional recovery. nih.gov Interestingly, this study also found that a single dose was more efficacious than prolonged treatment, indicating that extended blockade of excitatory neurotransmission might be deleterious. nih.gov Further evidence of dose-dependency comes from studies on a mouse model of amyotrophic lateral sclerosis, where a low dose (0.1 mg/kg) improved survival and motor function, whereas a high dose (1 mg/kg) worsened motor outcomes. frontiersin.orgnih.gov

Investigative Applications in Specific Neurological Conditions

Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease characterized by the loss of motor neurons, with glutamate excitotoxicity implicated as a key pathological mechanism. nih.govfrontiersin.org Gacyclidine has been investigated in the hSOD1G93A mouse model of ALS. nih.govfrontiersin.org In these studies, chronic administration of a low dose (0.1 mg/kg) of gacyclidine, starting at the early symptomatic stage, resulted in a 4.3% improvement in survival and partial preservation of body weight. frontiersin.orgnih.gov This improved lifespan was associated with a delay in the impairment of locomotor function. nih.govfrontiersin.org Conversely, a high dose (1 mg/kg) treatment exacerbated motor function decline. nih.govfrontiersin.org These findings highlight the potential of low-dose NMDA receptor antagonism in modifying disease progression in this specific preclinical model. nih.gov

Effects of Gacyclidine in hSOD1G93A ALS Mouse Model
DoseEffect on SurvivalEffect on Body WeightEffect on Locomotor Function
Low Dose (0.1 mg/kg)Improved by 4.3%Partially preservedImpairment delayed
High Dose (1 mg/kg)Not specifiedNot specifiedWorsened motor functions

In preclinical models of traumatic brain injury (TBI), gacyclidine has been shown to improve both behavioral parameters and neuronal survival. nih.gov Systemic administration of the compound attenuates the long-term neurological deficits that typically follow such injuries in experimental settings. free.fr The academic implication of these findings is that targeting the NMDA receptor shortly after a traumatic brain event could be a viable strategy for reducing neuronal loss and improving functional outcomes. nih.gov

Gacyclidine has demonstrated significant therapeutic effects in preclinical models of spinal cord injury (SCI). nih.govnih.gov In a rat spinal cord contusion model, it was evaluated alongside other non-competitive NMDA receptor antagonists, Dizocilpine (B47880) (MK-801) and Cerestat (CNS-1102). nih.gov Gacyclidine treatment was found to be more effective, reducing the time needed to achieve full locomotor recovery by half. nih.gov In contrast, Dizocilpine and Cerestat induced only a partial and delayed neuroprotective effect. nih.gov Histopathologically, gacyclidine treatment led to a reduction in the size of the cystic cavity and decreased astrogliosis at the injury site. nih.gov These beneficial effects on functional and cellular outcomes underscore its potential in altering the course of SCI progression. nih.govnih.gov

Comparative Efficacy of NMDA Antagonists in a Rat SCI Model
CompoundEffect on Locomotor RecoveryHistopathological Outcomes
GacyclidineReduced recovery time by 50%Reduced cystic cavity and astrogliosis
Dizocilpine (MK-801)Partial and delayed effectNeuroprotection observed
Cerestat (CNS-1102)Partial and delayed effectNeuroprotection observed

Suppression of Tinnitus-Related Behaviors in Animal Models

Gacyclidine has demonstrated efficacy in preclinical animal models of tinnitus. nih.gov Tinnitus, the perception of sound without an external source, is a condition where the underlying mechanisms are still being fully elucidated, though glutamatergic excitotoxicity via NMDA receptors in the cochlea is a suspected pathway. nih.govanatolianjmed.org Animal models, often using agents like salicylate (B1505791) to induce tinnitus-like behaviors, are crucial for investigating potential treatments. nih.govanatolianjmed.org

In a key study, salicylate was used to induce tinnitus in rats, which was behaviorally measured by an increase in "false positive" responses in an active avoidance task. nih.gov The local application of gacyclidine to the cochlea via the round window membrane strongly reduced the occurrence of these false positive responses. nih.gov This finding suggests that gacyclidine can suppress the behavioral manifestation of salicylate-induced tinnitus by acting on cochlear NMDA receptors. The study also tested other NMDA antagonists, including MK-801 (a channel blocker) and 7-chlorokynurenate (a glycine-site antagonist), which similarly reduced the tinnitus-related behaviors, supporting the role of the NMDA receptor in this pathology. nih.gov

These promising results in animal models have led to further development, including the creation of OTO-313, a lipid-based formulation of gacyclidine designed for sustained exposure in the cochlea after a single intratympanic injection. nih.gov The rationale is that a local, sustained-release administration could provide therapeutic effects directly at the target site while minimizing systemic exposure. nih.gov

Table 2: Effect of NMDA Antagonists on Salicylate-Induced Tinnitus Behavior in Rats

Comparative Preclinical Efficacy and Mechanism Differentiation from Other NMDA Receptor Antagonists

Gacyclidine is a non-competitive NMDA receptor antagonist that acts at the phencyclidine (PCP) binding site within the receptor's ion channel. nih.govnih.gov Its neuroprotective properties are comparable to other antagonists in this class, such as dizocilpine (MK-801) and ketamine. nih.govnih.gov However, key differences in binding affinity and neurotoxicity have been noted in preclinical research.

The (-)enantiomer of gacyclidine, (-)GK11, shows a high affinity for the NMDA receptor (2.5 nM), which is similar to that of dizocilpine (MK-801). nih.govnih.gov The (+)enantiomer has a tenfold lower affinity. nih.govnih.gov Despite this comparable binding affinity to MK-801, a significant advantage of gacyclidine is its substantially lower in vivo neurotoxicity. nih.govnih.gov In rat studies, no necrotic neurons were detected following treatment with gacyclidine, whereas MK-801 is known to cause brain lesions that prevent its clinical use as an anesthetic. nih.govsemanticscholar.org This reduced neurotoxicity may be attributable to gacyclidine's interaction with additional "non-NMDA" binding sites, which are primarily located on the dendritic tree of Purkinje cells in the cerebellum. nih.govnih.gov

Compared to ketamine and dizocilpine (MK-801), which are also non-competitive channel blockers, gacyclidine's unique binding profile may contribute to its distinct therapeutic window. nih.govnih.gov While all three compounds block the NMDA receptor ion channel in a use-dependent manner, differences in their binding kinetics and off-target effects likely account for their varying profiles. nih.govnih.gov For instance, the potency of ketamine, PCP, and MK-801 is largely determined by their reverse rate constants (unbinding rates), with MK-801 having the slowest rate and thus the longest-lasting block. nih.gov Gacyclidine's favorable safety profile compared to MK-801 suggests its kinetic properties or interactions with other binding sites confer a neuroprotective effect without inducing the same level of cellular damage. nih.gov

Table 3: Comparative Profile of Gacyclidine and Other NMDA Receptor Antagonists

Q & A

Basic: How should researchers design in vitro experiments to assess Gacyclidine hydrochloride's NMDA receptor antagonism?

Methodological Answer:

  • Receptor Binding Assays : Use competitive radioligand displacement studies (e.g., with [³H]MK-801 or [³H]TCP) to quantify binding affinity (IC₅₀/Ki values). Include saturation and kinetic assays to determine on/off rates .
  • Selectivity Profiling : Screen against a panel of 80+ targets (ion channels, GPCRs, enzymes) to confirm NMDA receptor specificity. Use HEK-293 cells expressing recombinant NMDA receptor subunits (GluN1/GluN2A-D) for functional validation .
  • Neuronal Activity Monitoring : Culture neonatal rat hippocampal or cochlear neurons on multi-electrode arrays. Measure spontaneous activity suppression under saturating doses (≥1 µM) of Gacyclidine to confirm NMDA-dependent inhibition .

Advanced: How can researchers resolve contradictions in Gacyclidine's pharmacokinetic data across different in vivo models?

Methodological Answer:

  • Interspecies PK Modeling : Use compartmental pharmacokinetic modeling to compare inner ear exposure in rodents (e.g., Sprague Dawley rats) vs. non-rodent models. Adjust for species-specific differences in clearance rates and tissue distribution .
  • Analytical Validation : Employ liquid chromatography-mass spectrometry (LC-MS) with isotopic internal standards (e.g., deuterated Gacyclidine) to minimize matrix effects. Cross-validate results across labs using harmonized protocols .
  • Meta-Analysis : Aggregate datasets from peer-reviewed studies (e.g., via systematic reviews) to identify covariates (e.g., administration route, formulation) influencing PK variability .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves (≥8 mil thickness; Ansell Pro® or equivalent) and safety goggles. Refer to glove compatibility charts for chemical resistance validation .
  • Engineering Controls : Conduct experiments in fume hoods with ≥100 ft/min face velocity. Store Gacyclidine in sealed, labeled containers within secondary containment trays .
  • Emergency Procedures : For spills, decontaminate with 10% sodium bicarbonate solution. For inhalation exposure, immediately move to fresh air and seek medical evaluation .

Advanced: What statistical methods are recommended for analyzing dose-response relationships in Gacyclidine studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism®. Report EC₅₀/IC₅₀ with 95% confidence intervals .
  • Bayesian Hierarchical Models : Account for inter-experimental variability in multi-site studies. Use Markov Chain Monte Carlo (MCMC) sampling for posterior parameter estimation .
  • Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., baseline activity normalization methods) .

Basic: How can researchers validate the selectivity of this compound against non-NMDA receptors?

Methodological Answer:

  • Secondary Target Screening : Perform functional assays on AMPA (GluA1-4), kainate (GluK1-5), and GABAₐ receptors. Use patch-clamp electrophysiology to measure current inhibition at 10x IC₅₀ .
  • Computational Docking : Compare binding poses of Gacyclidine in NMDA vs. non-NMDA receptor homology models (e.g., using AutoDock Vina®). Prioritize residues with >2 kcal/mol interaction energy differences .

Advanced: How to integrate electrophysiological data with molecular binding studies to elucidate Gacyclidine's mechanism?

Methodological Answer:

  • Correlative Analysis : Map patch-clamp IC₅₀ values (e.g., NMDA-induced currents) to radioligand Ki values. Use Pearson correlation to identify binding vs. functional potency discrepancies .
  • Kinetic Modeling : Develop a two-state receptor model incorporating kon/koff rates from binding assays and onset/offset times from electrophysiology .

Basic: What are the best practices for ensuring reproducibility in this compound experiments?

Methodological Answer:

  • Detailed Protocols : Adhere to ARRIVE guidelines for in vivo studies. Pre-register methods on platforms like Protocols.io ®. Include batch numbers for reagents (e.g., NMDA) .
  • Blinded Analysis : Randomize treatment groups and use automated data acquisition (e.g., MATLAB® scripts) to reduce observer bias .

Advanced: How to address interspecies variability in Gacyclidine's inner ear pharmacokinetics?

Methodological Answer:

  • Allometric Scaling : Apply a 0.75 exponent to body weight for extrapolating rat PK parameters (e.g., AUC, Cmax) to humans. Validate with ex vivo cochlear explants .
  • Species-Specific Formulations : Adjust intratympanic delivery vehicles (e.g., hyaluronic acid vs. saline) to match tissue viscosity and retention times .

Basic: What controls are necessary in neuronal culture assays testing Gacyclidine's effects?

Methodological Answer:

  • Negative Controls : Include vehicle-treated cultures (e.g., PBS or DMSO ≤0.1%) and NMDA receptor knockout neurons (CRISPR/Cas9-edited) .
  • Positive Controls : Use MK-801 (10 µM) to confirm maximal NMDA receptor blockade. Monitor cell viability with propidium iodide/calcein-AM .

Advanced: How to apply PICO/FINER frameworks to formulate research questions on Gacyclidine's therapeutic potential?

Methodological Answer:

  • PICO Framework :
    • Population : Rodent models of tinnitus or neurodegenerative disease.
    • Intervention : Intratympanic or systemic Gacyclidine administration.
    • Comparison : Current NMDA antagonists (e.g., memantine).
    • Outcome : Reduction in aberrant neuronal activity (e.g., MEA spike rates).
  • FINER Criteria : Ensure feasibility (e.g., LC-MS access), novelty (e.g., novel delivery routes), and relevance to unmet clinical needs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.